molecular formula C7H11Cl2NO2 B7096590 N-(3,3-dichlorocyclobutyl)-2-hydroxypropanamide

N-(3,3-dichlorocyclobutyl)-2-hydroxypropanamide

Cat. No.: B7096590
M. Wt: 212.07 g/mol
InChI Key: JIZZXUAXSMWPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3-dichlorocyclobutyl)-2-hydroxypropanamide: is an organic compound that features a cyclobutane ring substituted with two chlorine atoms and an amide group

Properties

IUPAC Name

N-(3,3-dichlorocyclobutyl)-2-hydroxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Cl2NO2/c1-4(11)6(12)10-5-2-7(8,9)3-5/h4-5,11H,2-3H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZZXUAXSMWPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC(C1)(Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-dichlorocyclobutyl)-2-hydroxypropanamide typically involves the reaction of 3,3-dichlorocyclobutanone with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the amide bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3,3-dichlorocyclobutyl)-2-hydroxypropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to replace the chlorine atoms.

Major Products Formed:

    Oxidation: Formation of N-(3,3-dichlorocyclobutyl)-2-oxopropanamide.

    Reduction: Formation of N-(3,3-dichlorocyclobutyl)-2-aminopropanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,3-dichlorocyclobutyl)-2-hydroxypropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-dichlorocyclobutyl)-2-hydroxypropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(3,3-dichlorocyclobutyl)-2-aminopropanamide
  • N-(3,3-dichlorocyclobutyl)-2-oxopropanamide
  • 3,3-dichlorocyclobutanone

Comparison: N-(3,3-dichlorocyclobutyl)-2-hydroxypropanamide is unique due to the presence of both a hydroxyl group and an amide group on the cyclobutane ring

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